(3|A)-cholest-5-en-3-yl thiocyanate
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Overview
Description
(3|A)-cholest-5-en-3-yl thiocyanate is a chemical compound that belongs to the class of thiocyanates Thiocyanates are compounds containing the functional group -SCN, which consists of a sulfur atom, a carbon atom, and a nitrogen atom This compound is derived from cholesterol, a type of sterol, and has a thiocyanate group attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3|A)-cholest-5-en-3-yl thiocyanate typically involves the reaction of cholesterol with thiocyanate reagents. One common method is the reaction of cholesterol with thiocyanogen (SCN)_2 in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The thiocyanogen reacts with the hydroxyl group of cholesterol to form the thiocyanate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, controlled reaction conditions, and purification steps to ensure the high purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3|A)-cholest-5-en-3-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: The thiocyanate group can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3|A)-cholest-5-en-3-yl thiocyanate is used as a precursor for the synthesis of other complex molecules
Biology
In biological research, this compound is used to study the effects of thiocyanate groups on biological systems. It can be used to investigate the interactions of thiocyanates with enzymes, proteins, and other biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Thiocyanates have been studied for their antimicrobial and anticancer activities, and this compound may serve as a lead compound for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3|A)-cholest-5-en-3-yl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Cholesteryl chloride: Similar structure but with a chloride group instead of a thiocyanate group.
Cholesteryl acetate: Contains an acetate group instead of a thiocyanate group.
Cholesteryl benzoate: Contains a benzoate group instead of a thiocyanate group.
Uniqueness
(3|A)-cholest-5-en-3-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical and biological properties. The thiocyanate group can participate in unique chemical reactions and interactions that are not possible with other functional groups, making this compound valuable for various applications.
Properties
CAS No. |
1253-98-1 |
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Molecular Formula |
C28H45NS |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] thiocyanate |
InChI |
InChI=1S/C28H45NS/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,19-20,22-26H,6-8,10-17H2,1-5H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
PFFFOIVMEXOESX-PXBBAZSNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC#N)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC#N)C)C |
Origin of Product |
United States |
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